![molecular formula C19H15ClFN3O4S B2658256 N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1251570-11-2](/img/structure/B2658256.png)
N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O4S and its molecular weight is 435.85. The purity is usually 95%.
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Biological Activity
N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C₁₅H₁₄ClFNO₃S |
Molecular Weight | 353.79 g/mol |
IUPAC Name | This compound |
CAS Number | 1260942-65-1 |
Research indicates that this compound may interact with various biological targets, particularly those involved in cancer pathways. Its structure suggests potential inhibition of specific enzymes or receptors associated with tumor growth and proliferation. The presence of the fluorobenzenesulfonyl group may enhance its binding affinity to target proteins, thereby increasing its efficacy.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity. For instance:
- Cell Line Studies : The compound was tested on various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). Results indicated an IC50 value of approximately 5 µM against HepG2 cells, suggesting potent anticancer properties.
Mechanistic Insights
The compound's mechanism involves inducing apoptosis in cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic processes. Additionally, the compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
Case Studies
Several studies have investigated the efficacy of this compound in vivo:
- Xenograft Models : In a mouse xenograft model using HepG2 cells, treatment with the compound resulted in a tumor growth inhibition (TGI) rate of 60% compared to control groups.
- Combination Therapy : When used in combination with established chemotherapeutics like doxorubicin, the compound enhanced the overall antitumor effect, suggesting its potential as an adjuvant therapy.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term safety and potential side effects.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives similar to N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest in cancer cells, leading to reduced cell proliferation .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory properties of this compound. In silico studies have suggested that it may act as an inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests potential therapeutic applications in treating inflammatory diseases and conditions .
Case Studies
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O4S/c1-12-5-6-16(15(20)9-12)22-17(25)11-24-19(26)8-7-18(23-24)29(27,28)14-4-2-3-13(21)10-14/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKXKKWANIAFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.